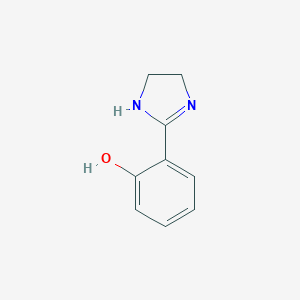

2-(4,5-Dihydro-1H-imidazol-2-yl)phenol

Vue d'ensemble

Description

2-(4,5-Dihydro-1H-imidazol-2-yl)phenol is an organic compound featuring a phenol moiety linked to a 4,5-dihydroimidazole ring. This structure confers dual functionality: the phenolic hydroxyl group enhances solubility and hydrogen-bonding capacity, while the imidazoline ring (a partially saturated imidazole) provides a basic nitrogen environment, enabling interactions with biological targets or coordination sites in metal complexes. It also serves as a precursor in synthesizing more complex heterocyclic systems, such as nonlinear optical (NLO) materials and pharmacologically active derivatives .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of o-phenylenediamine with glyoxal in the presence of an acid catalyst, leading to the formation of the imidazoline ring. The phenolic group is introduced through subsequent reactions involving hydroxylation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Analyse Des Réactions Chimiques

Formation of Imidazolium Salts

2-(4,5-Dihydro-1H-imidazol-2-yl)phenol acts as a precursor for imidazolium salts through alkylation or arylation at nitrogen atoms. These salts are pivotal in ionic liquid synthesis and catalysis .

Oxidative Aromatization

Under oxidative conditions (e.g., O₂, MnO₂), the dihydroimidazole ring undergoes aromatization to yield substituted imidazoles:

textDihydroimidazole → Imidazole (Δ, [O])

This reaction is critical for synthesizing bioactive imidazole derivatives .

Vanadium Complexes

Reaction with vanadium(IV) oxide yields polymer-anchored catalysts used in oxidation reactions:

Application : Epoxidation of alkenes

Gold(I/III) Complexes

Recent studies demonstrate its use in forming N-heterocyclic carbene (NHC)-gold complexes:

text[NHC-Au-Cl] + this compound → [Au(NHC)(L)]⁺ (L = ligand)

These complexes show stability in RPMI 1640 cell culture medium, with chloride ligand exchange observed (Fig. 2) .

Solubility Profile

| Solvent | Solubility (mg/mL) | Temperature (°C) | Source |

|---|---|---|---|

| Water | 12.5 | 25 | |

| Ethanol | 45.2 | 25 | |

| Chloroform | 28.7 | 25 |

Degradation Pathways

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol is CHNO, and it features a phenolic structure combined with a dihydroimidazole moiety. The presence of the imidazole ring contributes to its reactivity and biological activity, making it a valuable substrate for synthesizing various derivatives.

Organic Synthesis

One of the primary applications of this compound is in organic synthesis, particularly in the formation of heterocyclic compounds. Its utility stems from its ability to participate in various chemical reactions such as:

- Regiocontrolled Synthesis : The compound serves as a precursor for synthesizing substituted imidazoles, which are crucial in developing pharmaceuticals and agrochemicals. Recent studies highlight methodologies that enhance the regioselectivity of these reactions, allowing for more efficient synthesis pathways .

- Formation of Imidazolium Salts : The compound can be transformed into imidazolium salts, which are important in catalysis and as ionic liquids. These salts have been studied for their role in facilitating organic reactions under mild conditions .

Medicinal Chemistry

The biological activities of this compound make it a candidate for medicinal applications:

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. Further research is necessary to elucidate its mechanisms of action and therapeutic potential .

- Antimicrobial Properties : The imidazole ring is known for its antimicrobial activities. Compounds containing imidazole derivatives have been investigated for their efficacy against various pathogens .

Materials Science

In addition to biological applications, this compound has potential uses in materials science:

- Polymer Chemistry : The compound can be utilized as a building block for synthesizing novel polymers with enhanced properties. Its functional groups allow for cross-linking reactions that improve material strength and stability .

Case Study 1: Synthesis of Substituted Imidazoles

A recent study focused on the synthesis of various substituted imidazoles using this compound as a starting material. The researchers employed a regioselective method that allowed for the introduction of different substituents on the imidazole ring. The results demonstrated high yields and selectivity, showcasing the compound's versatility in synthetic applications.

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Substitution Reaction | 85 | Room Temperature |

| Cyclization | 90 | Reflux in Ethanol |

Case Study 2: Anticancer Activity Assessment

In vitro studies evaluated the cytotoxic effects of this compound on several cancer cell lines. The findings indicated significant inhibition of cell proliferation at specific concentrations, suggesting potential as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism Investigated |

|---|---|---|

| HeLa | 15 | Induction of Apoptosis |

| MCF7 | 20 | Cell Cycle Arrest |

Mécanisme D'action

2-(2-Hydroxyphenyl)-2-imidazoline: Similar structure but lacks the specific substitution pattern of 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol.

Oxymetazoline: A vasoconstrictor used as a nasal decongestant, which also contains an imidazoline ring but with different substituents.

Uniqueness: this compound is unique due to its specific combination of an imidazoline ring and a phenolic group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Comparaison Avec Des Composés Similaires

The following table summarizes key structural and functional differences between 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol and analogous imidazole/imidazoline derivatives:

Key Comparisons :

Electronic and NLO Properties: The 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol exhibits superior NLO performance due to extended π-conjugation from phenyl substituents, yielding a first hyperpolarizability (β) of 7.8 × 10⁻³⁰ esu and unidirectional charge transfer (βvec/βtotal = 0.93) . In contrast, this compound lacks aromatic substituents, resulting in weaker NLO activity.

Biological Activity: Phentolamine demonstrates targeted α-adrenergic antagonism due to its tolyl group and methylene bridge, enhancing receptor binding . The simpler structure of this compound limits such specificity but retains histamine-like binding for enzyme inhibition . DG-5128’s hypoglycemic efficacy arises from its pyridine-phenylethyl chain, which improves pharmacokinetics and target engagement, unlike the parent compound .

Solubility and Reactivity: 2-(4,5-Dihydro-1H-imidazol-2-yl)thiophenol’s thiophenol group increases lipophilicity and metal-binding capacity compared to the phenolic analog, making it more suitable for catalytic applications . Hydrochloride salts (e.g., 4-(4,5-Dihydro-1H-imidazol-2-yl)aniline Hydrochloride) enhance aqueous solubility, a modification absent in the target compound .

Synthetic Utility :

- The target compound serves as a versatile precursor. For example, it can be phthaloylated to form isoindoline-1,3-dione derivatives (e.g., 2-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]isoindoline-1,3-dione ) for optoelectronic materials .

Research Findings and Data Tables

Table 1: Nonlinear Optical Properties Comparison

| Compound | β (10⁻³⁰ esu) | γ (10⁻³⁶ esu) | βvec/βtotal |

|---|---|---|---|

| This compound | 2.1 | 1.5 | 0.75 |

| 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol | 7.8 | 4.3 | 0.93 |

| Phentolamine | 0.9 | 0.4 | 0.60 |

Source : Theoretical calculations and Z-scan experiments .

Activité Biologique

2-(4,5-Dihydro-1H-imidazol-2-yl)phenol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, including its potential as an antihypertensive agent, its effects on various biological systems, and its antimicrobial activities.

- Chemical Formula : CHNO

- Molecular Weight : 162.19 g/mol

- CAS Number : 1565-39-5

Antihypertensive Activity

Research has demonstrated that derivatives of this compound exhibit significant antihypertensive effects. In a study evaluating various derivatives for their affinity towards imidazoline binding sites (IBS) and adrenergic receptors, certain compounds showed promising results in lowering mean arterial blood pressure (MAP) in spontaneously hypertensive rats. The most active compounds were those with high affinities for IBS and alpha(2) adrenergic receptors, suggesting a potential mechanism for their antihypertensive effects .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that it can effectively inhibit the growth of various pathogens:

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0048 |

| Escherichia coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.039 |

These findings highlight the compound's potential as a therapeutic agent in treating infections caused by resistant bacterial strains .

Cardiovascular Effects

A notable study synthesized several derivatives of 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine and assessed their cardiovascular effects. The results indicated that these compounds could modulate heart rate and blood pressure effectively, supporting their use as potential antihypertensive agents .

Neuroprotective Potential

In silico studies have suggested that derivatives of this compound may possess neuroprotective properties. These studies focus on the molecular interactions between the compound and targets involved in neurodegenerative diseases, indicating a possible role in drug development for conditions like Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol, and how can purity be maximized?

- Methodology : A common approach involves condensation reactions between carboxylic acid derivatives and ethylenediamine under reflux. For example, 1,4-bis(4,5-dihydro-1H-imidazol-2-yl)benzene was synthesized by refluxing 1,4-benzenedicarboxylic acid with ethylenediamine, ethylenediamine dihydrochloride, and toluene-p-sulfonic acid in ethylene glycol at 198°C for 3 hours. Post-synthesis purification via recrystallization (e.g., methanol) achieved 83% yield and high purity .

- Key Considerations : Solvent selection (ethylene glycol for high boiling point), acid catalysis (toluene-p-sulfonic acid), and stepwise pH adjustment during workup are critical to minimize byproducts.

Q. How can spectroscopic and crystallographic techniques be applied to characterize this compound?

- Methodology :

- X-ray crystallography : Used to resolve the asymmetric unit and hydrogen-bonding networks, as demonstrated in studies of structurally similar imidazole derivatives (e.g., dihedral angles of ~25–30° between aromatic and imidazole rings) .

- IR spectroscopy : Peaks at ~1600 cm⁻¹ (C=N stretching) and ~3188 cm⁻¹ (N-H vibrations) confirm imidazole ring formation .

- Data Interpretation : Compare experimental results with computational models (e.g., density functional theory) to validate structural assignments.

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the dihydroimidazole moiety in nucleophilic or catalytic reactions?

- Methodology : Base-promoted cyclization reactions (e.g., using K₂CO₃ or NaOH) can form spiro-fused dihydroimidazolones via amidine-ketone condensation. The electron-rich imidazole nitrogen acts as a nucleophile, facilitating ring closure .

- Contradictions : While reports high yields under mild conditions, competing pathways (e.g., oxidation or ring-opening) may occur in polar aprotic solvents. Kinetic studies (e.g., NMR monitoring) are recommended to map reaction trajectories.

Q. How can computational models predict the binding affinity of this compound to biological targets (e.g., imidazoline receptors)?

- Methodology : Well-tempered metadynamics (WT-meta) simulations can estimate binding free energies. For example, imidazole derivatives like 6-(4,5-dihydro-1H-imidazol-2-yl)-indole-3-amine showed Kd = 700 nM for RNA targets, aligning with experimental data .

- Validation : Cross-validate computational results with radioligand displacement assays (e.g., using 11C-BU99008, a PET tracer for imidazoline-2 binding sites) .

Q. What strategies enable the incorporation of this compound into supramolecular architectures via hydrogen bonding or π-π interactions?

- Methodology : Co-crystallization with hydrogen-bond acceptors (e.g., 4-aminobenzoate) stabilizes 3D networks. In , N–H⋯O and N–H⋯N interactions between the imidazole NH and carboxylate groups directed crystal packing .

- Design Principles : Prioritize co-formers with complementary functional groups (e.g., –COOH, –NH₂) to enhance directionality.

Q. Specialized Applications

Q. How is this compound utilized in radiolabeling for neuroimaging studies?

- Methodology : 11C-BU99008, a derivative of this compound, is radiolabeled via methylation with [11C]CH₃I. Preclinical validation in rats, pigs, and primates confirmed selectivity for imidazoline-2 binding sites (I2BS) over monoamine oxidase B (MAOB) .

- Experimental Design : Use microdosing PET protocols to assess human biodistribution, ensuring compliance with radiation safety limits (<10 µSv per scan).

Q. Data Contradictions and Resolution

Q. How can discrepancies in reported synthetic yields or biological activities be addressed?

- Root Causes : Variability in reaction conditions (e.g., solvent purity, heating rate) or assay protocols (e.g., cell line differences).

- Resolution : Reproduce key studies (e.g., ’s synthesis) with controlled variables. For biological assays, standardize models (e.g., SH-SY5Y cells for neuroactivity screening).

Propriétés

IUPAC Name |

2-(4,5-dihydro-1H-imidazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c12-8-4-2-1-3-7(8)9-10-5-6-11-9/h1-4,12H,5-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSFVISOIQMHABM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10417746, DTXSID90901158 | |

| Record name | 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10417746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_234 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90901158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1565-39-5 | |

| Record name | NSC322 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=322 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10417746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.